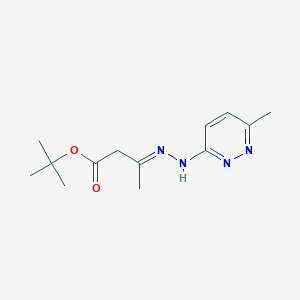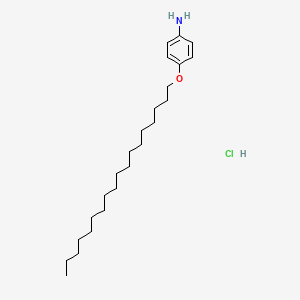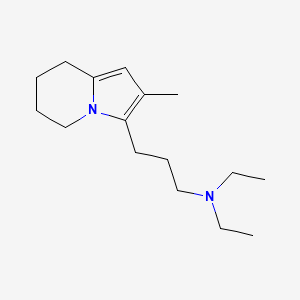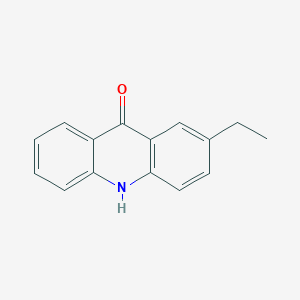
2-Ethyl-acridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-acridone is an organic compound belonging to the acridone family, which is characterized by a tricyclic structure with a carbonyl group at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-acridone can be synthesized through several methods. One common approach involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives in the presence of a copper catalyst. The resulting 2-arylamino benzoic acids undergo cyclization using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the same Ullmann condensation and cyclization reactions but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times . This method offers a greener alternative by minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-acridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyacridone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Acridone N-oxide derivatives.
Reduction: Hydroxyacridone derivatives.
Substitution: Halogenated or nitro-substituted acridone derivatives.
Applications De Recherche Scientifique
2-Ethyl-acridone has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 2-Ethyl-acridone primarily involves DNA intercalation, where the planar structure of the compound allows it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription processes, leading to cell death. Additionally, this compound can inhibit enzymes such as topoisomerase and telomerase, further contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Acridone: The parent compound with a similar tricyclic structure but without the ethyl group.
Quinacridone: A related compound used as a pigment with a similar planar structure.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness of 2-Ethyl-acridone: this compound stands out due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for scientific research and industrial applications. Its ability to intercalate DNA and inhibit key enzymes makes it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-ethyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO/c1-2-10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)16-14/h3-9H,2H2,1H3,(H,16,17) |
Clé InChI |
ZPKGRHWSHUCFPO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


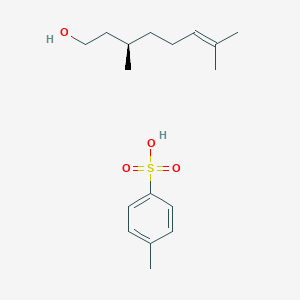
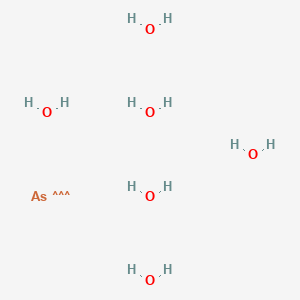


![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
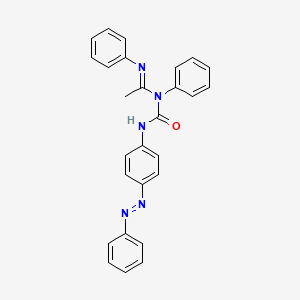
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
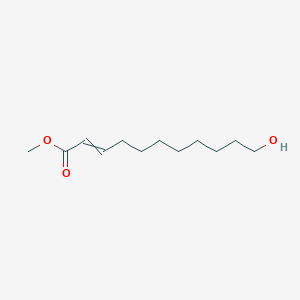
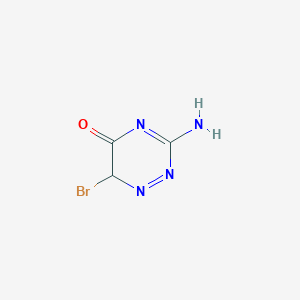
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
